N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide
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Overview
Description
N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide is a chemical compound commonly referred to as JNJ-1661010. It is a potent and selective antagonist of the orexin-1 receptor, which plays a crucial role in regulating sleep-wake cycles and appetite. JNJ-1661010 has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, obesity, and addiction.
Mechanism of Action
JNJ-1661010 acts as a potent and selective antagonist of the orexin-1 receptor, which is involved in regulating sleep-wake cycles and appetite. By blocking the activity of the orexin-1 receptor, JNJ-1661010 promotes sleep and reduces wakefulness, and also reduces food intake and body weight.
Biochemical and Physiological Effects:
JNJ-1661010 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing wakefulness and increasing sleep duration, reducing food intake and body weight, and reducing drug-seeking behavior in animal models of addiction.
Advantages and Limitations for Lab Experiments
JNJ-1661010 has several advantages for use in lab experiments. It is a potent and selective antagonist of the orexin-1 receptor, which makes it a useful tool for studying the role of this receptor in regulating sleep-wake cycles and appetite. Additionally, JNJ-1661010 has been extensively studied in preclinical models, which provides a wealth of data for researchers to draw upon.
However, there are also some limitations to using JNJ-1661010 in lab experiments. One limitation is that it is not currently approved for use in humans, which limits its potential applications in clinical research. Additionally, JNJ-1661010 may have off-target effects on other receptors or pathways, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on JNJ-1661010. One area of interest is in developing JNJ-1661010 or related compounds as potential therapies for sleep disorders, obesity, and addiction. Additionally, further research could be done to better understand the mechanisms underlying the effects of JNJ-1661010 on sleep, appetite, and drug-seeking behavior. Finally, studies could be conducted to investigate potential off-target effects of JNJ-1661010 and to develop new compounds with improved selectivity and potency.
Synthesis Methods
The synthesis of JNJ-1661010 involves a multistep process that begins with the reaction of 3-amino-N-(1-cyano-3-methylbutyl)benzamide with isopropyl chloroformate to form the corresponding carbamate intermediate. This intermediate is then treated with N,N-diisopropylethylamine and 4-dimethylaminopyridine to form the final product, JNJ-1661010.
Scientific Research Applications
JNJ-1661010 has been extensively studied for its potential therapeutic applications in the treatment of various disorders. In preclinical studies, JNJ-1661010 has been shown to improve sleep quality and reduce wakefulness in animal models of insomnia. Additionally, JNJ-1661010 has been shown to reduce food intake and body weight in animal models of obesity.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(propan-2-ylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11(2)8-15(10-18)20-16(22)13-6-5-7-14(9-13)21-17(23)19-12(3)4/h5-7,9,11-12,15H,8H2,1-4H3,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGGPYCZEPLZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC(=CC=C1)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide |
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